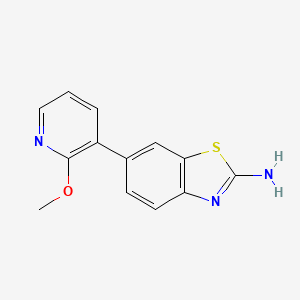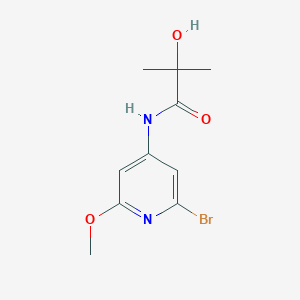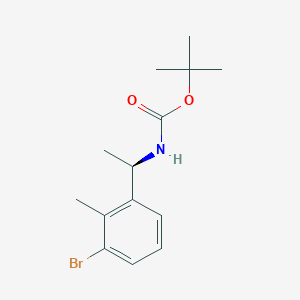
(R)-tert-Butyl 1-(3-bromo-2-methylphenyl)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl-(1-(3-bromo-2-methylphenyl)ethyl)carbamate is a chiral compound with a complex structure It features a tert-butyl group, a brominated aromatic ring, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl-(1-(3-bromo-2-methylphenyl)ethyl)carbamate typically involves multiple steps. One common route starts with the bromination of 2-methylphenyl ethyl ketone to introduce the bromine atom at the 3-position. This is followed by the reduction of the ketone to the corresponding alcohol, which is then protected with a tert-butyl group. The final step involves the formation of the carbamate by reacting the protected alcohol with an isocyanate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl-(1-(3-bromo-2-methylphenyl)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents used.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives, while hydrolysis will produce the corresponding amine and alcohol.
Applications De Recherche Scientifique
(S)-tert-Butyl-(1-(3-bromo-2-methylphenyl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl-(1-(3-bromo-2-methylphenyl)ethyl)carbamate involves its interaction with specific molecular targets. The brominated aromatic ring and the carbamate group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl-(1-(3-chloro-2-methylphenyl)ethyl)carbamate
- tert-Butyl-(1-(3-fluoro-2-methylphenyl)ethyl)carbamate
- tert-Butyl-(1-(3-iodo-2-methylphenyl)ethyl)carbamate
Uniqueness
(S)-tert-Butyl-(1-(3-bromo-2-methylphenyl)ethyl)carbamate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different chemical and biological properties.
Propriétés
Formule moléculaire |
C14H20BrNO2 |
|---|---|
Poids moléculaire |
314.22 g/mol |
Nom IUPAC |
tert-butyl N-[(1R)-1-(3-bromo-2-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-9-11(7-6-8-12(9)15)10(2)16-13(17)18-14(3,4)5/h6-8,10H,1-5H3,(H,16,17)/t10-/m1/s1 |
Clé InChI |
XKOOYFHELMABPJ-SNVBAGLBSA-N |
SMILES isomérique |
CC1=C(C=CC=C1Br)[C@@H](C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=C(C=CC=C1Br)C(C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)
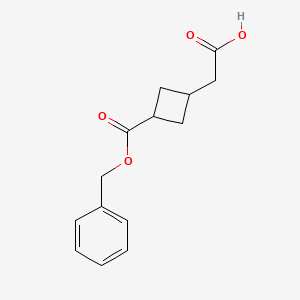
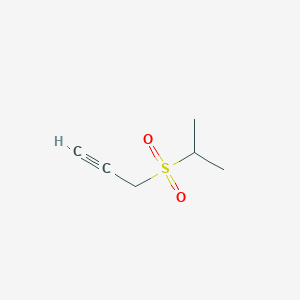
![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide](/img/structure/B13886742.png)
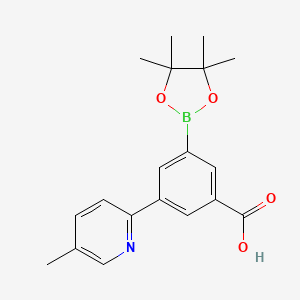

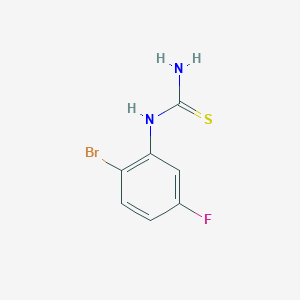
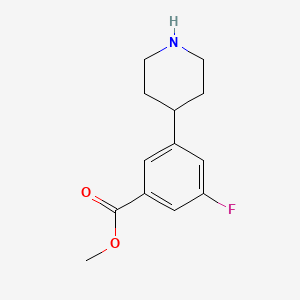
![3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)
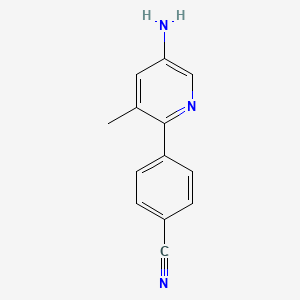

![4-[(1H-1,2,3-Triazol-1-yl)methyl]benzonitrile](/img/structure/B13886781.png)
